![molecular formula C18H16FNO4 B5753460 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate](/img/structure/B5753460.png)
2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate
Übersicht
Beschreibung
2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate, also known as MFPB, is a chemical compound that has been widely studied for its potential use in scientific research. MFPB is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate can modulate dopamine signaling and alter the release of other neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the regulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate, including the development of more potent and selective D3 receptor antagonists, the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate in humans. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinylcarbonyl)phenol in the presence of a base to form 2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonyl)phenyl 4-fluorobenzoate has been used extensively in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications for the treatment of addiction, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-14-7-5-13(6-8-14)18(22)24-16-4-2-1-3-15(16)17(21)20-9-11-23-12-10-20/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQUJWFMZUMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328512 | |
Record name | [2-(morpholine-4-carbonyl)phenyl] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Morpholine-4-carbonyl)phenyl] 4-fluorobenzoate | |
CAS RN |
299970-14-2 | |
Record name | [2-(morpholine-4-carbonyl)phenyl] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.